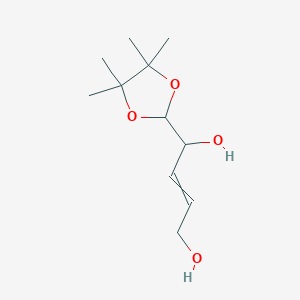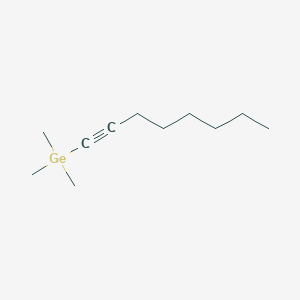
Trimethyl(oct-1-YN-1-YL)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(oct-1-YN-1-YL)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a trimethyl group and an oct-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(oct-1-YN-1-YL)germane typically involves the reaction of germanium tetrachloride with an appropriate organolithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Preparation of the Organolithium Reagent: The oct-1-yn-1-yl group is introduced by reacting oct-1-yne with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF).
Formation of the Organogermanium Compound: The organolithium reagent is then reacted with germanium tetrachloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(oct-1-YN-1-YL)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.
Substitution: The trimethyl and oct-1-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce germane derivatives.
Aplicaciones Científicas De Investigación
Trimethyl(oct-1-YN-1-YL)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic transformations.
Biology: Research is ongoing to explore its potential biological activities and therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Trimethyl(oct-1-YN-1-YL)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in structure but contains silicon instead of germanium.
Trimethylstannylacetylene: Contains tin instead of germanium.
Trimethylplumbylacetylene: Contains lead instead of germanium.
Uniqueness
Trimethyl(oct-1-YN-1-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Propiedades
Número CAS |
62857-79-8 |
|---|---|
Fórmula molecular |
C11H22Ge |
Peso molecular |
226.92 g/mol |
Nombre IUPAC |
trimethyl(oct-1-ynyl)germane |
InChI |
InChI=1S/C11H22Ge/c1-5-6-7-8-9-10-11-12(2,3)4/h5-9H2,1-4H3 |
Clave InChI |
PGMFMANPRYBEKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#C[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
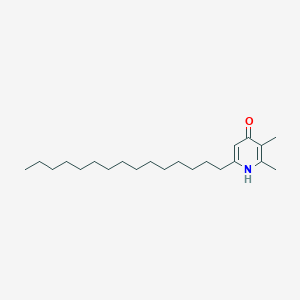
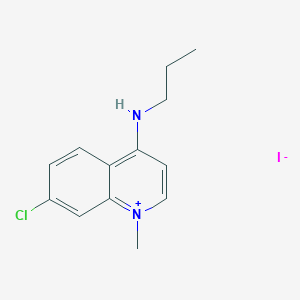
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
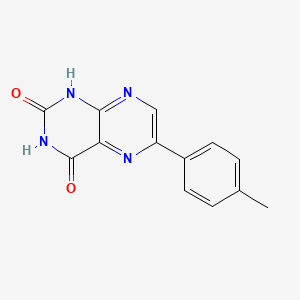
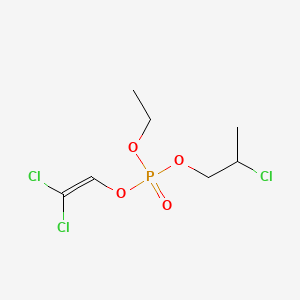
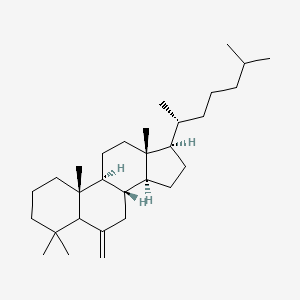
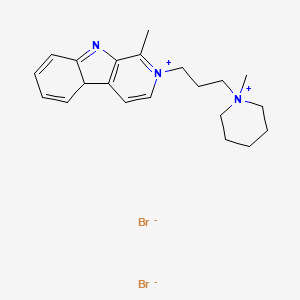
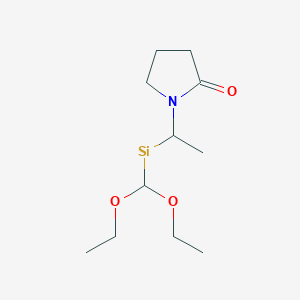
phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)


